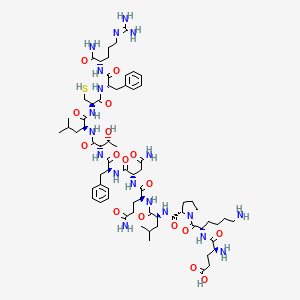
Propyphenazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyphenazone-d3 is an isotope-labeled derivative of propyphenazone, a compound known for its analgesic and antipyretic properties. The deuterium labeling (D3) is used to trace the compound in various scientific studies, making it valuable in pharmacokinetics and metabolic research .
Mechanism of Action
Target of Action
Propyphenazone-D3 (2-N-methyl-D3) is an isotope labelled derivative of Propyphenazone . Propyphenazone is a pyrazolone derivative with analgesic and antipyretic effects
Mode of Action
It is known that propyphenazone, the parent compound, has analgesic and antipyretic effects . This suggests that this compound may interact with its targets to modulate pain and body temperature.
Biochemical Pathways
Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that this compound may affect similar pathways related to pain perception and body temperature regulation.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental factors may play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyphenazone-d3 involves the incorporation of deuterium atoms into the propyphenazone moleculeOne common method involves the alkylation of the pyrazolone ring with deuterated methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyphenazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon forms.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Catalysts such as palladium on carbon can facilitate the exchange of deuterium with hydrogen.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent hydrocarbon.
Scientific Research Applications
Propyphenazone-d3 is extensively used in various scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the biochemical pathways of propyphenazone.
Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propyphenazone.
Industry: The compound is used in the development and testing of new pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Propyphenazone: The non-labeled version with similar analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar therapeutic effects.
Aminophenazone: A related compound with analgesic properties but associated with severe blood dyscrasias
Uniqueness
Propyphenazone-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This isotopic labeling provides a distinct advantage in tracing and studying the compound’s behavior in biological systems.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










